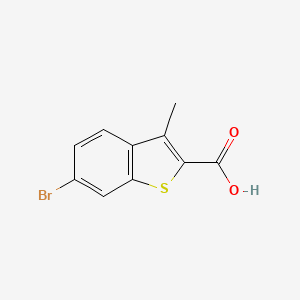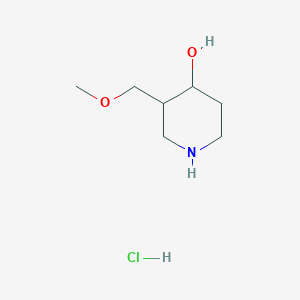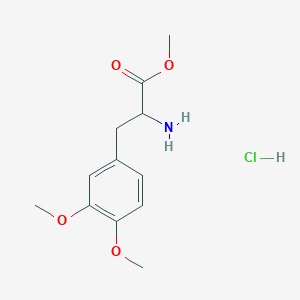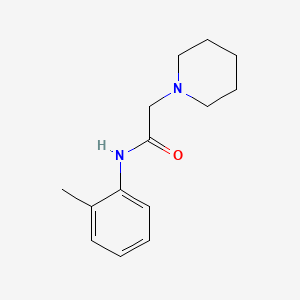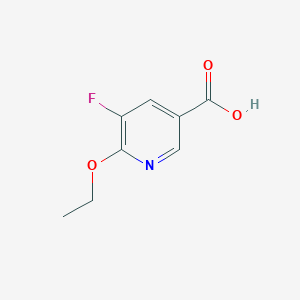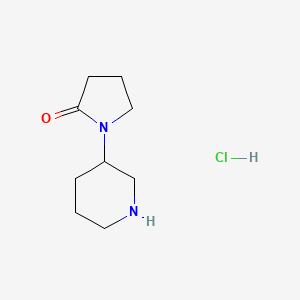
1-(bromomethyl)-2-ethyl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-ethyl-4-fluorobenzene (1-BrM2-Et4-FB) is a chemical compound that has been studied for its potential applications in scientific research. This compound is an organobromide, which is a type of organic compound that contains a bromine atom bonded to a carbon atom. This compound has a wide range of applications in the laboratory, including the synthesis of other compounds, as well as the study of biochemical and physiological effects.
Scientific Research Applications
1-BrM2-Et4-FB has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 1-bromo-3-methyl-2-ethyl-4-fluorobenzene. It has also been used as a starting material for the synthesis of other organobromides, such as 1-bromo-2-methyl-4-fluorobenzene. Additionally, it has been used in the study of biochemical and physiological effects, as well as in the study of the mechanism of action of certain drugs.
Mechanism of Action
The mechanism of action of 1-BrM2-Et4-FB is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition of enzymes can lead to an increase in the bioavailability of certain drugs, which can be beneficial in certain therapeutic applications.
Biochemical and Physiological Effects
1-BrM2-Et4-FB has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, the compound has been found to have an anti-inflammatory effect in vitro, as well as an immunomodulatory effect in vivo.
Advantages and Limitations for Lab Experiments
1-BrM2-Et4-FB has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and can be stored for extended periods of time without degrading. Additionally, the compound is relatively non-toxic and does not have a strong odor. However, the compound is not water-soluble, and may require the use of organic solvents for certain experiments.
Future Directions
For the compound include further studies on its mechanism of action, as well as its potential applications in drug development. Additionally, the compound could be studied for its potential use in the synthesis of other compounds, and its potential applications in the study of biochemical and physiological effects. Finally, the compound could be studied for its potential use in the development of new therapeutic agents.
Synthesis Methods
1-BrM2-Et4-FB can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzene with ethyl bromide in the presence of a base, such as sodium hydroxide. This reaction yields 1-bromoethyl-4-fluorobenzene, which can then be further reacted with bromomethane in the presence of a catalyst, such as palladium on carbon. This second step yields 1-BrM2-Et4-FB.
properties
IUPAC Name |
1-(bromomethyl)-2-ethyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXXKJDXSLVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)
